molecular formula C12H13ClN2O4 B8095496 tert-Butyl N-(6-chloro-2,4-diformylpyridin-3-yl)carbamate CAS No. 2140305-89-9

tert-Butyl N-(6-chloro-2,4-diformylpyridin-3-yl)carbamate

Cat. No.: B8095496
CAS No.: 2140305-89-9
M. Wt: 284.69 g/mol
InChI Key: JLDDJHMKYVHCTF-UHFFFAOYSA-N
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Description

tert-Butyl N-(6-chloro-2,4-diformylpyridin-3-yl)carbamate: is a synthetic organic compound characterized by the presence of a tert-butyl group, a chloro-substituted pyridine ring, and two formyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(6-chloro-2,4-diformylpyridin-3-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from simple precursors such as acrolein and ammonia.

    Chlorination: The pyridine ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.

    Carbamate Formation: The final step involves the reaction of the formylated pyridine with tert-butyl isocyanate to form the carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl groups in tert-Butyl N-(6-chloro-2,4-diformylpyridin-3-yl)carbamate can undergo oxidation to form carboxylic acids.

    Reduction: Reduction of the formyl groups can yield alcohols.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-(6-chloro-2,4-diformylpyridin-3-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its reactive formyl and chloro groups make it a versatile building block for constructing heterocyclic compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving formyl and carbamate groups. It may also serve as a precursor for bioactive molecules.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and coatings that require specific functional groups for performance enhancement.

Mechanism of Action

The mechanism by which tert-Butyl N-(6-chloro-2,4-diformylpyridin-3-yl)carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The formyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The carbamate group can also interact with active sites, potentially altering the function of biological molecules.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(2,4-diformylphenyl)carbamate: Similar structure but with a phenyl ring instead of a pyridine ring.

    tert-Butyl N-(6-chloro-2-formylpyridin-3-yl)carbamate: Similar structure but with only one formyl group.

    tert-Butyl N-(6-bromo-2,4-diformylpyridin-3-yl)carbamate: Similar structure but with a bromo substituent instead of chloro.

Uniqueness

tert-Butyl N-(6-chloro-2,4-diformylpyridin-3-yl)carbamate is unique due to the combination of its functional groups, which provide a distinct reactivity profile. The presence of both formyl and chloro groups on the pyridine ring allows for diverse chemical transformations and applications that are not possible with simpler analogs.

This detailed overview highlights the significance and versatility of this compound in various scientific and industrial fields

Properties

IUPAC Name

tert-butyl N-(6-chloro-2,4-diformylpyridin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O4/c1-12(2,3)19-11(18)15-10-7(5-16)4-9(13)14-8(10)6-17/h4-6H,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDDJHMKYVHCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=C(C=C1C=O)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801138583
Record name Carbamic acid, N-(6-chloro-2,4-diformyl-3-pyridinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801138583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2140305-89-9
Record name Carbamic acid, N-(6-chloro-2,4-diformyl-3-pyridinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140305-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(6-chloro-2,4-diformyl-3-pyridinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801138583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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